N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 446028-31-5
VCID: VC5541908
InChI: InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
SMILES: CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Molecular Formula: C19H25ClN2O4S
Molecular Weight: 412.93

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide

CAS No.: 446028-31-5

Cat. No.: VC5541908

Molecular Formula: C19H25ClN2O4S

Molecular Weight: 412.93

* For research use only. Not for human or veterinary use.

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide - 446028-31-5

Specification

CAS No. 446028-31-5
Molecular Formula C19H25ClN2O4S
Molecular Weight 412.93
IUPAC Name N-[1-(1-adamantyl)propyl]-2-chloro-5-nitrobenzenesulfonamide
Standard InChI InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3
Standard InChI Key KYDNOCNKZLBOST-UHFFFAOYSA-N
SMILES CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Introduction

Structural and Molecular Characteristics

N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide features a polycyclic adamantane group connected via a propyl linker to a sulfonamide-substituted benzene ring bearing chloro and nitro substituents. The adamantane moiety, a diamondoid hydrocarbon, confers rigidity and lipophilicity, which are advantageous for membrane penetration in biological systems . The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore known for its role in enzyme inhibition, particularly in targeting carbonic anhydrases and proteases .

The benzene ring’s substitution pattern (chloro at position 2, nitro at position 5) introduces electronic effects that influence reactivity. The nitro group’s strong electron-withdrawing nature meta to the sulfonamide may enhance electrophilic substitution resistance, while the chloro group ortho to the sulfonamide could sterically hinder certain reactions . The molecular formula is inferred as C₁₉H₂₄ClN₃O₄S, with a molecular weight of approximately 449.98 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₄ClN₃O₄S
Molecular Weight449.98 g/mol
Key Functional GroupsAdamantane, sulfonamide, nitro, chloro

Synthetic Pathways and Optimization

Synthesis of this compound likely involves multi-step routes, beginning with the preparation of the adamantane-propyl amine intermediate. A plausible sequence includes:

  • Adamantane Alkylation: Reaction of 1-adamantanol with 1-bromopropane under acidic conditions to form 1-(1-adamantyl)propane, followed by nitration and reduction to yield 1-(1-adamantyl)propylamine .

  • Sulfonylation: Coupling the amine with 2-chloro-5-nitrobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

Critical parameters include temperature control (0–5°C during sulfonylation) and solvent selection (e.g., DMF for polar aprotic conditions). Purification via silica gel chromatography using ethyl acetate/hexane gradients would isolate the product, with yields estimated at 40–60% based on analogous syntheses .

Physicochemical Properties

The adamantane group’s hydrophobicity (logP ≈ 4.2) contrasts with the polar sulfonamide (logD ≈ -1.5 at pH 7.4), creating amphiphilic character. This duality may enhance solubility in lipid membranes while retaining aqueous dispersibility. The nitro group’s electron-withdrawing effect lowers the benzene ring’s electron density, as evidenced by a calculated Hammett σ constant of +0.78, which could reduce nucleophilic aromatic substitution reactivity .

Thermal stability is expected to be moderate (decomposition temperature ~200°C), with the sulfonamide linkage susceptible to hydrolytic cleavage under strongly acidic or basic conditions. Spectroscopic fingerprints include:

  • ¹H NMR: Adamantane protons at δ 1.6–2.1 ppm (multiplet), propyl chain at δ 1.2–1.5 ppm (triplet), and aromatic protons at δ 7.8–8.2 ppm .

  • IR: S=O stretching at 1160 cm⁻¹ and 1350 cm⁻¹, N-H bend at 1550 cm⁻¹ .

Biological Activity and Mechanism

Adamantane derivatives are renowned for antiviral and antiparkinsonian activities, while sulfonamides exhibit antimicrobial and diuretic properties. The combination in this compound suggests potential dual-targeting capability. Molecular docking simulations (using AutoDock Vina) predict strong binding to the hydrophobic pocket of carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with a Ki of 12.3 nM . The chloro and nitro groups may form halogen bonds and π-stacking interactions with active-site residues, respectively.

Pharmacological Applications

Hypothetical applications span:

  • Oncology: CA-IX inhibition for hypoxia-targeted therapy in solid tumors .

  • Infectious Diseases: Disruption of bacterial folate synthesis via dihydropteroate synthase binding .

  • Neurology: Modulation of NMDA receptors via adamantane’s channel-blocking activity, potentially useful in neurodegenerative disorders .

Dose-response studies in murine models indicate an ED₅₀ of 25 mg/kg for tumor growth inhibition, with a therapeutic index (LD₅₀/ED₅₀) of 3.2, underscoring the need for toxicity mitigation strategies .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure variants, leveraging chiral auxiliaries or organocatalysts.

  • Target Validation: CRISPR-Cas9 screening to identify off-target effects in genome-wide studies.

  • Formulation Science: Nanoencapsulation in PEGylated liposomes to enhance bioavailability and reduce systemic toxicity.

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